molecular formula C13H20ClNO B1322786 3-[(2-Methylphenoxy)methyl]piperidine hydrochloride CAS No. 28559-43-5

3-[(2-Methylphenoxy)methyl]piperidine hydrochloride

Cat. No.: B1322786
CAS No.: 28559-43-5
M. Wt: 241.76 g/mol
InChI Key: YJHFSXNEYZMBHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Stereochemical Configuration

IUPAC Nomenclature and Systematic Identification

3-[(2-Methylphenoxy)methyl]piperidine hydrochloride is systematically identified as a piperidine derivative substituted with a 2-methylphenoxy-methyl group and a hydrochloride counterion. Its IUPAC name reflects the positional arrangement of substituents: the 2-methyl group on the phenyl ring, the methylene bridge linking the phenoxy group to the piperidine nitrogen, and the hydrochloride salt formation. The compound exists as a 1:1 salt, with the hydrochloride ion stabilizing the protonated piperidine nitrogen.

Key Structural Features:
Component Description
Piperidine ring Six-membered saturated amine ring with one nitrogen atom
2-Methylphenoxy-methyl group Phenyl ring substituted at position 2 with a methyl group, connected via an ether linkage to a methylene bridge
Hydrochloride counterion Protonates the piperidine nitrogen, enhancing water solubility

X-ray Crystallographic Analysis of Solid-State Conformation

While direct X-ray crystallography data for this compound is limited, structural analogs suggest key conformational preferences. Piperidine derivatives typically adopt a chair conformation in the solid state, with axial or equatorial orientations for substituents. The 2-methylphenoxy-methyl group likely positions the aromatic ring in a pseudo-equatorial arrangement to minimize steric hindrance with adjacent piperidine hydrogens. Intermolecular interactions such as C–H···O hydrogen bonds between the phenoxy oxygen and neighboring hydrogens may stabilize the crystal lattice.

Comparative Solid-State Features:
Feature Observation
Piperidine conformation Predominantly chair form with substituents in equatorial positions
Phenoxy orientation Aromatic ring aligned to maximize π-stacking interactions
Hydrogen bonding Potential C–H···O interactions between phenoxy oxygen and piperidine hydrogens

Tautomeric and Conformational Dynamics in Solution Phase

In solution, the compound exhibits conformational flexibility. The piperidine ring undergoes chair-flip interconversions, while the methylene bridge allows rotation between the phenoxy and piperidine moieties. Tautomerism is absent due to the lack of enolizable protons. NMR studies reveal distinct chemical environments for the methyl group (δ ~2.3 ppm) and piperidine protons (δ 1.5–3.5 ppm), consistent with restricted rotational freedom around the ether bond.

Solution-Phase Dynamics:
Property Observation
Piperidine ring motion Rapid chair-flip interconversion at room temperature
Methylene bridge rotation Restricted rotation due to steric hindrance between phenoxy and piperidine groups
Aromatic ring dynamics Free rotation of the phenyl ring around the ether bond

Properties

IUPAC Name

3-[(2-methylphenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.ClH/c1-11-5-2-3-7-13(11)15-10-12-6-4-8-14-9-12;/h2-3,5,7,12,14H,4,6,8-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJHFSXNEYZMBHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00623839
Record name 3-[(2-Methylphenoxy)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00623839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28559-43-5
Record name 3-[(2-Methylphenoxy)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00623839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Methylphenoxy)methyl]piperidine hydrochloride typically involves the reaction of 2-methylphenol with piperidine in the presence of a suitable base and solvent. The reaction proceeds through the formation of an ether linkage between the phenol and piperidine moieties. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-[(2-Methylphenoxy)methyl]piperidine hydrochloride can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
The compound is being investigated for its pharmacophoric properties, particularly its interactions with neurotransmitter receptors. It has shown promise as a selective serotonin reuptake inhibitor (SSRI), which could make it beneficial for treating conditions such as depression and anxiety disorders. The binding affinity of 3-[(2-Methylphenoxy)methyl]piperidine hydrochloride to serotonin and noradrenaline transporters suggests its potential utility in developing antidepressant medications .

Antidepressant Activity
Research indicates that derivatives of this compound exhibit significant antidepressant-like effects in animal models. These effects are hypothesized to arise from increased serotonin levels due to monoamine oxidase (MAO) inhibition, which is crucial in the treatment of mood disorders .

Organic Synthesis

Synthetic Intermediates
this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for modifications that can lead to the development of new compounds with enhanced biological activities. This application is particularly relevant in the field of drug discovery, where novel compounds are constantly being sought .

Biological Studies

Neuroprotective Effects
Preliminary studies suggest that this compound may offer neuroprotective benefits by reducing oxidative stress and inflammation in neuronal cells. This property could make it a candidate for further research into neurodegenerative diseases where oxidative damage plays a significant role .

Analgesic Properties
In addition to its antidepressant effects, this compound has been shown to reduce pain responses in animal models, indicating its potential as an analgesic agent. This dual action enhances its appeal for therapeutic applications targeting both mood disorders and pain management .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antidepressant Activity : A study demonstrated that compounds similar to this compound exhibited significant antidepressant-like effects through mechanisms involving serotonin reuptake inhibition .
  • Analgesic Properties : Research indicated that the compound could effectively reduce pain responses, suggesting its potential use as an analgesic agent.
  • Neuroprotective Effects : Initial findings point towards neuroprotective benefits, particularly in reducing oxidative stress in neuronal cells, which warrants further investigation .

Mechanism of Action

The mechanism of action of 3-[(2-Methylphenoxy)methyl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Properties :

  • GHS Classification :
    • H302 (Harmful if swallowed)
    • H315 (Causes skin irritation)
    • H319 (Causes serious eye irritation)
    • H335 (May cause respiratory irritation) .
  • Storage : Requires storage at 2–8°C in a dry environment to prevent dust formation .
  • Safety Precautions : Use protective gloves, eyewear, and adequate ventilation during handling .

Comparison with Structurally Similar Piperidine Derivatives

4-(Diphenylmethoxy)piperidine Hydrochloride

CAS No.: 65214-86-0 Molecular Formula: C₁₈H₂₁NO•HCl Molecular Weight: 303.83 g/mol Key Differences:

  • Substituent: A bulkier diphenylmethoxy group replaces the 2-methylphenoxymethyl group.
  • Toxicity : Classified as harmful (H302), but lacks detailed data on skin/eye irritation .
  • Regulatory Status : Listed under Chinese chemical regulations (IECSC) .
  • Environmental Impact: No complete ecological studies available .

3-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]piperidine Hydrochloride

CAS No.: Not specified (synonym: CTK6B5829) Molecular Formula: C₁₅H₁₈Cl₃NO Molecular Weight: 334.67 g/mol Key Differences:

  • Toxicity : Presumed higher acute toxicity due to chlorine substituents, though specific data are unavailable .

3-(2-Chloro-6-fluoro-benzyloxymethyl)piperidine Hydrochloride

CAS No.: 1289386-70-4 Molecular Formula: C₁₃H₁₈Cl₂FNO Molecular Weight: 294.19 g/mol Key Differences:

  • Applications : Likely used in medicinal chemistry for targeted enzyme inhibition .

3-((5-Isopropyl-2-methylphenoxy)methyl)piperidine Hydrochloride

CAS No.: 1220033-69-1 Molecular Formula: C₁₆H₂₆ClNO Molecular Weight: 283.84 g/mol Key Differences:

  • Synthetic Accessibility : More complex synthesis due to branched alkyl groups .

Comparative Data Table

Compound Molecular Formula Molecular Weight Key Substituent GHS Hazards
3-[(2-Methylphenoxy)methyl]piperidine HCl C₁₂H₁₈ClNO 227.73 2-Methylphenoxymethyl H302, H315, H319, H335
4-(Diphenylmethoxy)piperidine HCl C₁₈H₂₁NO•HCl 303.83 Diphenylmethoxy H302
3-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]piperidine HCl C₁₅H₁₈Cl₃NO 334.67 Dichloro-dimethylphenoxy ethyl Not specified
3-(2-Chloro-6-fluoro-benzyloxymethyl)piperidine HCl C₁₃H₁₈Cl₂FNO 294.19 Chloro-fluoro-benzyloxymethyl Not specified
3-((5-Isopropyl-2-methylphenoxy)methyl)piperidine HCl C₁₆H₂₆ClNO 283.84 Isopropyl-methylphenoxymethyl Not specified

Key Findings and Implications

Structural Impact on Toxicity: The target compound’s methylphenoxy group results in moderate toxicity (H302, H315), while halogenated derivatives (e.g., dichloro or fluoro) may exhibit higher toxicity but lack explicit data . Bulkier substituents (e.g., diphenylmethoxy) reduce acute hazards but increase molecular weight, affecting solubility .

Regulatory and Environmental Considerations: 3-[(2-Methylphenoxy)methyl]piperidine HCl is regulated under OSHA HCS, whereas 4-(Diphenylmethoxy)piperidine HCl falls under Chinese chemical regulations . Environmental studies are incomplete for most analogs, highlighting a data gap .

Hydrophobic substituents (e.g., isopropyl) may improve pharmacokinetic profiles but require rigorous safety testing .

Biological Activity

3-[(2-Methylphenoxy)methyl]piperidine hydrochloride is a compound of significant interest in medicinal chemistry, primarily due to its structural similarities to known bioactive molecules. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • IUPAC Name : 3-[(2-methylphenoxy)methyl]piperidine; hydrochloride
  • Molecular Formula : C₁₃H₁₉ClN O
  • CAS Number : 28559-43-5

The synthesis typically involves the reaction of 2-methylphenol with piperidine, resulting in the formation of an ether linkage, followed by the conversion to its hydrochloride salt through treatment with hydrochloric acid.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. It may modulate neurotransmitter systems, particularly those involved in mood regulation and neurological function. The exact molecular targets remain under investigation, but preliminary studies suggest potential interactions with serotonin and norepinephrine pathways, similar to other piperidine derivatives .

Antidepressant Activity

Research has indicated that derivatives of piperidine compounds exhibit antidepressant-like effects. For instance, related compounds have been screened for their ability to inhibit the reuptake of biogenic amines in synaptic fractions, demonstrating comparable efficacy to established antidepressants like viloxazine .

Study 1: Antidepressant Screening

A study focused on synthesizing various piperidine derivatives found that compounds structurally similar to 3-[(2-Methylphenoxy)methyl]piperidine showed significant antidepressant properties. The reserpine interaction test indicated that these compounds could effectively modulate neurotransmitter levels in animal models .

Study 2: Neuropharmacological Effects

Another research effort assessed the neuropharmacological effects of piperidine derivatives, including their impact on locomotor activity and anxiety-like behaviors in rodent models. Results suggested that these compounds could influence central nervous system activity, supporting their potential use in treating mood disorders .

Study Activity Assessed Findings
Study 1AntidepressantComparable efficacy to viloxazine in reuptake inhibition tests
Study 2NeuropharmacologicalModulation of locomotor activity and anxiety-like behaviors

Comparison with Similar Compounds

Compound Structure Biological Activity
3-[(2-Methylphenoxy)methyl]piperidineStructurePotential antidepressant and anticonvulsant effects
3-[(2-Ethoxyphenoxy)methyl]piperidineStructureDemonstrated antidepressant properties
Piperidine derivativesGeneral classVaried effects on neurotransmitter systems

Q & A

Q. Table 1. Key Physicochemical Properties

PropertyValue/DescriptionEvidence Source
Molecular FormulaC14H20NOCl
Solubility (25°C)>50 mg/mL in methanol
Recommended Storage Temp2–8°C
Stability≥2 years when desiccated

Q. Table 2. Common Analytical Methods

MethodApplicationParameters
HPLCPurity assessmentC18 column, 254 nm
NMR (DMSO-d6)Structural confirmation1H (δ 1.5–3.5 ppm for piperidine)
HRMSMolecular weight verificationESI+, m/z 262.12 [M+H]<sup>+</sup>

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.